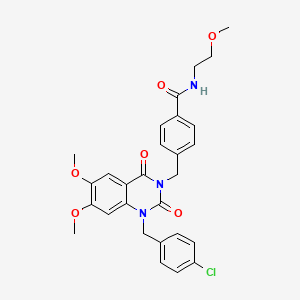
4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. One common approach is the reaction between 4-chlorobenzaldehyde and 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline, followed by subsequent modifications to introduce the N-(2-methoxyethyl) group. Detailed synthetic protocols and optimization studies are available in the literature .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification Techniques
Quinazoline derivatives, including those with complex substitutions similar to the compound , have been synthesized through multi-step processes. These processes involve key steps like substitution, nitration, reduction, cyclization, and chlorination. Such synthetic routes are critical for creating compounds with potential biological activity or for further chemical modifications (Min Wang et al., 2015).
Antimicrobial and Antifolate Activities
Quinazoline derivatives have been evaluated for antimicrobial activities, indicating their potential use in developing new antibiotics or antiseptics. Specific modifications on the quinazoline core can enhance or diminish antimicrobial effectiveness, suggesting the importance of structural optimization for desired biological activities (H. Bektaş et al., 2007). Additionally, quinazoline antifolates have been studied as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, highlighting their potential in cancer therapy (P. Marsham et al., 1989).
Receptor Binding and Imaging Applications
Benzamide analogs of quinazoline derivatives have shown promise as ligands for sigma-2 receptors, indicating potential applications in imaging and cancer diagnostics. The development of radiolabeled compounds for positron emission tomography (PET) imaging of sigma-2 receptor status in tumors exemplifies this application, offering insights into tumor physiology and the potential effectiveness of cancer therapies (Z. Tu et al., 2007).
Anti-Inflammatory and Analgesic Agents
Research on novel heterocyclic compounds derived from quinazoline scaffolds has also demonstrated their potential as anti-inflammatory and analgesic agents. Such studies suggest the versatility of quinazoline derivatives in developing therapeutics for conditions characterized by inflammation and pain (A. Abu‐Hashem et al., 2020).
EGFR Inhibition and Anticancer Activity
Quinazolinone derivatives have been explored for their antiproliferative activities and as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. Structural modifications on the quinazoline core can significantly influence their inhibitory effect on EGFR and tumor cell proliferation, highlighting the potential of such compounds in cancer treatment (Yan Zhang et al., 2021).
Eigenschaften
IUPAC Name |
4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O6/c1-36-13-12-30-26(33)20-8-4-18(5-9-20)17-32-27(34)22-14-24(37-2)25(38-3)15-23(22)31(28(32)35)16-19-6-10-21(29)11-7-19/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSUSPWGIHUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2719225.png)

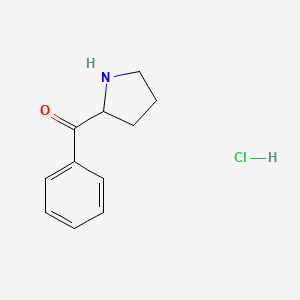

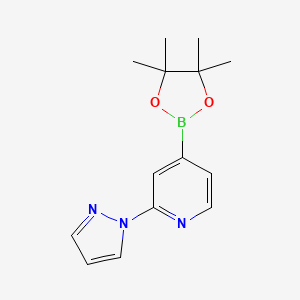
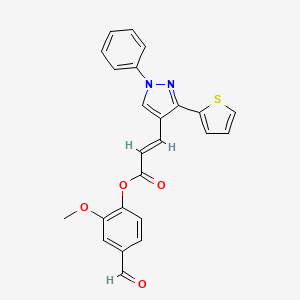
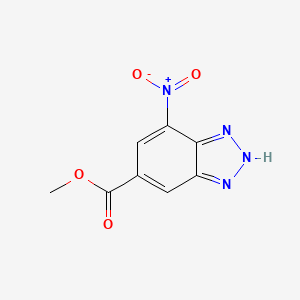
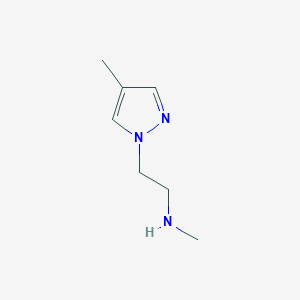
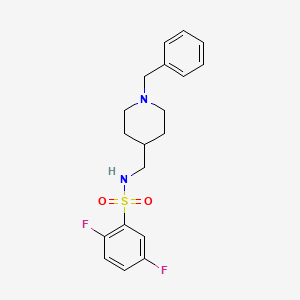
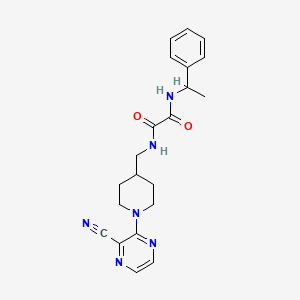
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2719239.png)
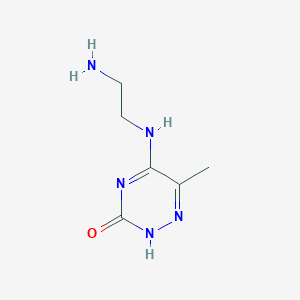
![2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2719245.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)